molecular formula C24H32BNO4 B6342782 Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 2096994-88-4

Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B6342782
CAS No.: 2096994-88-4
M. Wt: 409.3 g/mol
InChI Key: QXCMGXYFLLOXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate” is a chemical compound. Its molecular formula is C24H32BNO4 and it has a molecular weight of 409.32618 . It’s worth noting that the compound contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C24H32BNO4 . The compound contains a carbamate group (N-CO-O), a butyl group (C4H9), a benzyl group (C6H5CH2), and a tetramethyl-1,3,2-dioxaborolan-2-yl group (C4H8BNO2).

Scientific Research Applications

Polymer Science and Material Chemistry

  • Development of Electrochromic Polymers : The preparation and characterization of new electrochromic polymers containing 4-butyltriphenylamine (BuTPA) units on the main chain were reported. These polymers were obtained through the Suzuki−Miyaura cross-coupling reaction, which is crucial for modulating the electronic properties of the resulting copolymers. This research highlights the potential of such compounds in the creation of advanced materials for electrochromic devices (Beaupré, Dumas, & Leclerc, 2006).

  • Synthesis of Functional Polymers : Another study discussed the synthesis of fully conjugated copolymers that include azomethine units and arylene vinylene, prepared through a palladium-catalyzed Suzuki coupling method. This illustrates the compound's utility in forming polymers with specific photoluminescence properties, serving as potential materials for electronic applications (Grigoras & Antonoaia, 2005).

Organic Synthesis and Chemical Analysis

  • Crystal Structure and DFT Study : A detailed crystallographic and conformational analysis of compounds related to the chemical was conducted. The study used density functional theory (DFT) to compare molecular structures with X-ray diffraction values, revealing insights into the physicochemical properties of these compounds. This research underscores the importance of such compounds in the understanding of molecular structure and electronic properties (Huang et al., 2021).

  • Enhanced Brightness Emission-Tuned Nanoparticles : The creation of heterodifunctional polyfluorenes for bright and enduring fluorescence brightness in nanoparticles highlights the application of such compounds in the field of nanotechnology and material science. These findings open new avenues for the development of advanced fluorescent materials (Fischer, Baier, & Mecking, 2013).

Sensing and Detection Technologies

  • Hydrogen Peroxide Vapor Detection : A significant advancement in sensing technologies was achieved by synthesizing boron ester derivatives for the detection of hydrogen peroxide vapor. This study demonstrates the potential of such compounds in developing highly sensitive and fast-response fluorescence probes for explosive detection (Fu et al., 2016).

Properties

IUPAC Name

benzyl N-butyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32BNO4/c1-6-7-17-26(22(27)28-18-19-11-9-8-10-12-19)21-15-13-20(14-16-21)25-29-23(2,3)24(4,5)30-25/h8-16H,6-7,17-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCMGXYFLLOXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CCCC)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.